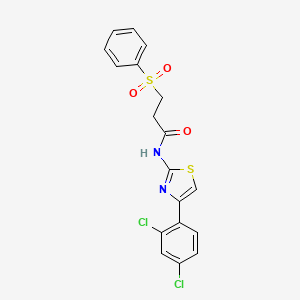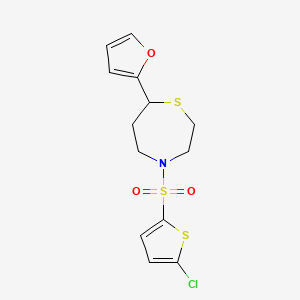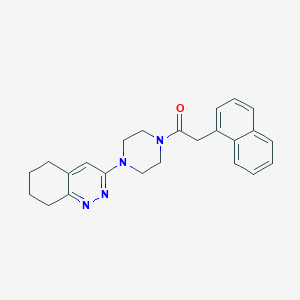
N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated derivatives based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures, which are similar to the target compound, highlights the importance of fluorination in enhancing the potency of MMP inhibitors. These derivatives, including the synthesis of tailor-made precursor compounds for radiolabeling, demonstrate the complex synthetic pathways involved in creating highly specific inhibitors with potential imaging applications (Wagner et al., 2007).
Molecular Structure Analysis
Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)-benzenesulfonamide, provide insights into the molecular architecture of these molecules. The analysis of packing patterns, intermolecular interactions, and Hirshfeld surface analysis sheds light on the molecular structure and stability of such compounds (Suchetan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of similar sulfonamide compounds can be deduced from studies on their synthesis and interaction with other chemicals. For instance, the chlorination of N-aroyl(arylsulfonyl)-2,6-di-tert-butyl-1,4-benzoquinone imines results in various isomers, indicating the compound's susceptibility to halogenation and its potential for producing diverse chemical structures (Avdeenko et al., 2008).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, play a crucial role in their application and functionality. Studies on the synthesis and characterization of related compounds, including their hydrophilic nature and molecular weight cutoff, contribute to understanding the physical behavior of these molecules (Padaki et al., 2013).
Chemical Properties Analysis
Exploring the chemical properties, such as the ability to form hydrogen bonds and undergo nucleophilic substitution, is essential for comprehending the reactivity and applications of the target compound. Research on the nucleophilic displacement reactions of sulfonyloxy groups in derivatives provides valuable insights into the chemical behavior and potential transformations of these molecules (Cicero et al., 1991).
Aplicaciones Científicas De Investigación
Medical Imaging Applications
A study highlighted the synthesis of novel fluorinated MMP inhibitors (MMPIs) for potential use in the imaging of matrix metalloproteinases (MMPs) with positron emission tomography (PET) in pathological processes. These inhibitors showed high in vitro MMP inhibition potencies, suggesting their utility in medical imaging for diseases associated with MMP activity (Wagner et al., 2007).
Membrane Technology for Desalination
Research on novel polymers for nanofiltration membranes demonstrated the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version for blending with Polysulfone (PSf). These membranes showed potential for desalination with significant NaCl rejection, highlighting their importance in water purification technologies (Padaki et al., 2013).
Prodrug Development
A study focused on the synthesis and evaluation of various N-acyl derivatives of a model sulfonamide as potential prodrug forms. The derivatives demonstrated considerable stability and were enzymatically hydrolyzed to yield the parent sulfonamide, underscoring their potential in prodrug strategies for improving drug solubility and bioavailability (Larsen et al., 1988).
Sensor Technology
A novel fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols was developed, utilizing N-butyl-4-amino-1,8-naphthalimide among other components. This probe exhibited high selectivity and sensitivity, making it suitable for applications in chemical, biological, and environmental sciences (Wang et al., 2012).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4S/c1-17-9-14-22(21(16-17)24(28)18-6-3-2-4-7-18)26-23(27)8-5-15-31(29,30)20-12-10-19(25)11-13-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYTHWTDOSMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)


![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)